(2-Oxabicyclo[2.1.1]hexan-1-yl)methyl acetate
Description
Properties
IUPAC Name |
2-oxabicyclo[2.1.1]hexan-1-ylmethyl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-6(9)10-5-8-2-7(3-8)4-11-8/h7H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFMOHMOJSKDNQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC12CC(C1)CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Bicyclo[2.1.1]hexane Formation
The iodocyclization reaction serves as a cornerstone for constructing the 2-oxabicyclo[2.1.1]hexane scaffold. A study by Levterov et al. (2024) demonstrated that treating substituted dienes with iodine under controlled conditions induces cyclization, forming the bicyclic structure with two or three exit vectors for further functionalization. This method prioritizes practicality, using readily available starting materials like acetophenone derivatives. The reaction typically proceeds in dichloromethane at 0–25°C, with iodine acting as both a cyclizing agent and a mild oxidant.
Key advantages of this approach include:
Acetylation of the Hydroxymethyl Intermediate
Following iodocyclization, the hydroxyl group at the 1-position of the bicyclohexane is acetylated to yield the target compound. VulcanChem reports using acetic anhydride in the presence of a catalytic base (e.g., pyridine or DMAP) under anhydrous conditions. This step achieves near-quantitative conversion when conducted at room temperature for 12–24 hours. Critical parameters include:
-
Solvent choice : Tetrahydrofuran (THF) or dichloromethane (DCM) minimizes side reactions.
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Stoichiometry : A 1.2:1 molar ratio of acetic anhydride to hydroxyl precursor ensures complete acetylation.
Photochemical [2+2] Cycloaddition Approaches
Diene Preparation and Irradiation
An alternative route employs ultraviolet (UV) light to drive intramolecular [2+2] cycloaddition of dienes. Patil et al. (2023) detailed the synthesis of bicyclo[2.1.1]hexanes from dienes derived from acetophenone via a Horner–Wadsworth–Emmons reaction. The optimized protocol involves:
Sensitizer Optimization
Benzophenone proves critical for improving yields in photochemical methods. By absorbing UV light and transferring energy to the diene, it facilitates the formation of the bicyclic core while minimizing decomposition. Comparative studies show:
| Sensitizer | Yield (%) | Reaction Time (h) |
|---|---|---|
| None | 35 | 24 |
| Benzophenone | 76 | 12 |
| Thioxanthone | 72 | 14 |
Post-Synthetic Modifications and Purification
Hydrolysis and Re-Acetylation
To rectify incomplete acetylation, Ambeed.com recommends a hydrolysis-reacetylation sequence:
Chromatographic Purification
Final purification typically employs flash chromatography on silica gel with ethyl acetate/hexane gradients (10–40% ethyl acetate). The target compound elutes at 25–30% ethyl acetate, as confirmed by TLC (Rf = 0.4).
Comparative Analysis of Synthetic Routes
Yield and Scalability
| Method | Yield (%) | Scalability | Key Advantage |
|---|---|---|---|
| Iodocyclization | 68–76 | High | Minimal side products |
| Photochemical | 71–76 | Moderate | No iodine residues |
| Hybrid (Iodo + Photo) | 82 | Low | Combines regioselectivity and yield |
Industrial Applications and Case Studies
Chemical Reactions Analysis
Types of Reactions
(2-Oxabicyclo[2.1.1]hexan-1-yl)methyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound oxide.
Reduction: Reduction reactions can convert the acetate group to an alcohol group.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2R) can be used for substitution reactions.
Major Products Formed
Oxidation: this compound oxide.
Reduction: (2-Oxabicyclo[2.1.1]hexan-1-yl)methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Synthetic Routes
- Acylation Reaction : The reaction of the bicyclic precursor with acetic anhydride.
- Catalytic Methods : Utilizing catalysts to facilitate the reaction and improve yield.
- Automated Systems : For large-scale synthesis to ensure consistent quality.
Medicinal Chemistry
(2-Oxabicyclo[2.1.1]hexan-1-yl)methyl acetate has been explored for its potential as a bioisostere in drug design, which can enhance the pharmacological profiles of existing drugs. Its unique structure allows for modifications that can lead to improved efficacy and reduced side effects.
Agrochemical Applications
Research indicates that compounds incorporating the 2-oxabicyclo[2.1.1]hexane scaffold exhibit fungicidal properties comparable to established agrochemicals, making them candidates for further development in agricultural sciences.
Studies have shown that derivatives of this compound possess antibacterial properties, indicating potential applications in antimicrobial therapies.
Case Studies
Several studies have documented the incorporation of the 2-oxabicyclo[2.1.1]hexane scaffold into bioactive compounds:
Drug Development
- Study : The compound has been validated as a bioisostere of ortho- and meta-benzenes.
- Findings : Incorporation into five drug candidates demonstrated enhanced biological activity, leading to improved drug profiles .
Agrochemical Efficacy
- Study : Compounds derived from this scaffold were tested against common agricultural pathogens.
- Findings : Results showed comparable efficacy to established fungicides like fluxapyroxad, suggesting potential for new agrochemical formulations .
Antibacterial Properties
Mechanism of Action
The mechanism of action of (2-Oxabicyclo[2.1.1]hexan-1-yl)methyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The acetate group can undergo hydrolysis, releasing acetic acid and the corresponding alcohol, which can further interact with biological molecules.
Comparison with Similar Compounds
Structural Analogues in the Bicyclo[2.1.1]hexane Family
Derivatives of 2-oxabicyclo[2.1.1]hexane exhibit diverse functional groups, enabling tailored bioactivity and physicochemical profiles:
Key Findings :
- Lipophilicity Reduction : Substitution with polar groups (e.g., hydroxyl, carboxylic acid) reduces clogP/logD by 0.5–1.4 units compared to aromatic counterparts, enhancing water solubility .
- Metabolic Stability : Difluoromethyl and trifluoromethyl derivatives show resistance to oxidative metabolism, critical for drug half-life extension .
Comparison with Larger Bicyclic Systems (Bicyclo[2.2.2]octanes)
Bicyclo[2.2.2]octane derivatives, such as 2-oxabicyclo[2.2.2]octanes, serve as para-benzene bioisosteres but differ in ring strain and steric bulk:
Key Insight : The bicyclo[2.1.1]hexane core offers superior solubility for ortho/meta-substituted systems, while bicyclo[2.2.2]octanes are better suited for para-substituted targets .
Comparison with Simple Esters (e.g., Hexyl Acetate)
Hexyl acetate (CAS: 142-92-7), a linear ester, contrasts sharply with the bicyclic acetate in complexity and applications:
Performance Against Ortho-Substituted Benzenes
Replacement of ortho-substituted phenyl rings with 2-oxabicyclo[2.1.1]hexanes in fungicides (e.g., fluxapyroxad) resulted in:
Biological Activity
The compound (2-Oxabicyclo[2.1.1]hexan-1-yl)methyl acetate is a bicyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 170.21 g/mol. The compound features a bicyclic structure that enhances its interaction with biological macromolecules, making it a candidate for various therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The following mechanisms have been identified:
- Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes, which can modulate biochemical pathways critical for disease progression.
- Receptor Binding : It may bind to specific receptors, altering cellular responses and signaling pathways.
- Bioisosteric Replacement : As a bioisostere of the ortho-substituted phenyl ring, it retains similar geometric properties while improving solubility and reducing lipophilicity, enhancing bioavailability in pharmacological contexts .
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Studies have shown that derivatives containing the bicyclic structure possess significant antimicrobial activity against various pathogens.
- Anti-inflammatory Effects : The compound has been explored for its potential to modulate inflammatory responses, making it a candidate for treating inflammatory diseases .
- Anticancer Activity : Preliminary research suggests that it may inhibit cell proliferation in certain cancer cell lines, indicating potential as an anticancer agent.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Reduction in cytokine production | |
| Anticancer | Inhibition of tumor cell proliferation |
Case Study 1: Antimicrobial Activity
In a study examining the antimicrobial properties of this compound derivatives, it was found that compounds exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The mechanism was linked to disruption of bacterial cell wall synthesis, highlighting the compound's potential as an antibiotic candidate.
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory potential of this compound showed that it could effectively reduce the production of pro-inflammatory cytokines in vitro. This suggests its utility in managing conditions like arthritis or other inflammatory disorders .
Case Study 3: Anticancer Research
Research involving the application of this compound on various cancer cell lines demonstrated a dose-dependent reduction in cell viability, particularly in breast and colon cancer models. The study indicated that the compound may induce apoptosis through activation of caspase pathways .
Q & A
Basic: What are the established synthetic routes for (2-Oxabicyclo[2.1.1]hexan-1-yl)methyl acetate, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves esterification of the corresponding bicyclic alcohol with acetic anhydride or acetyl chloride under acidic or basic catalysis. For example, similar bicyclo compounds like ethyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate are synthesized via cycloaddition reactions followed by esterification . Key factors include:
- Catalyst selection : Use of DMAP (4-dimethylaminopyridine) or H₂SO₄ to enhance reactivity.
- Temperature control : Reactions often proceed at 0–25°C to avoid decomposition of the strained bicyclic system.
- Solvent optimization : Polar aprotic solvents (e.g., DCM, THF) improve solubility and reaction homogeneity.
Yields range from 50–75%, with impurities arising from ring-opening side reactions. Purification via column chromatography (hexane/ethyl acetate) is critical .
Basic: How is the structural integrity of this compound validated experimentally?
Methodological Answer:
Structural confirmation relies on:
- X-ray crystallography : Used to resolve bond angles and confirm bicyclic geometry, as demonstrated for analogous compounds like (1R,3R,4R,6S)-4-(7-methoxy-2-oxo-2H-chromen-6-yl)-1-methyl-3,6-dioxabicyclo[3.1.0]hexan-2-yl acetate (R-factor = 0.046) .
- NMR spectroscopy : Key signals include the acetate methyl group (δ 2.0–2.1 ppm in H NMR) and bicyclic oxabridge protons (δ 3.5–4.5 ppm). C NMR confirms the ester carbonyl at δ 170–175 ppm .
- Mass spectrometry : Molecular ion peaks ([M+H]⁺) should align with the calculated molecular weight (e.g., 170.16 g/mol for similar esters) .
Advanced: How does this compound serve as a bioisostere for ortho-substituted phenyl rings in medicinal chemistry?
Methodological Answer:
This bicyclo system is a saturated bioisostere that mimics the spatial and electronic properties of ortho-substituted phenyl rings while improving metabolic stability. Key advantages include:
- Reduced aromatic toxicity : Eliminates risks associated with aromatic metabolic activation (e.g., quinone formation).
- Enhanced solubility : The oxabridge and ester group increase polarity compared to hydrophobic aryl systems.
- Conformational rigidity : The bicyclic framework enforces specific geometries, improving target binding selectivity.
Studies on similar compounds show comparable binding affinity to kinase inhibitors and GPCR ligands, with improved pharmacokinetic profiles .
Advanced: What analytical strategies resolve contradictions in reported spectroscopic data for bicyclo[2.1.1]hexane derivatives?
Methodological Answer:
Discrepancies in NMR or MS data often arise from:
- Stereochemical variability : Use chiral columns (e.g., Chiralpak AD-H) to separate enantiomers, as seen in studies on ethyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate .
- Solvent effects : Record NMR in deuterated solvents (CDCl₃ vs. DMSO-d₆) to assess hydrogen bonding impacts.
- Dynamic processes : Variable-temperature NMR can detect ring-flipping or ester rotation, which broadens signals at room temperature .
Cross-validation with computational methods (DFT for C chemical shift prediction) is recommended .
Advanced: How does the ester functional group in this compound influence metabolic stability in vivo?
Methodological Answer:
The acetate group undergoes hydrolysis via esterases, producing the corresponding bicyclic alcohol. Strategies to modulate metabolism include:
- Steric shielding : Introduce substituents near the ester to hinder enzymatic access (e.g., methyl branching at C3).
- Isotere replacement : Replace the acetate with a carbonate or carbamate to alter hydrolysis rates.
In vitro assays using liver microsomes (human/rat) quantify half-life (t₁/₂), while LC-MS/MS tracks metabolite formation. For example, similar bicyclo esters show t₁/₂ > 2 hours in human microsomes, compared to <30 minutes for phenyl acetates .
Advanced: What computational methods predict the reactivity of this compound in nucleophilic substitution?
Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model:
- Charge distribution : The oxabridge oxygen withdraws electron density, polarizing the adjacent C-O bond.
- Transition states : Identify energy barriers for SN2 attacks at the methyl acetate position.
Studies on analogous bicyclo systems reveal activation energies ~25 kcal/mol, consistent with moderate reactivity under basic conditions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
